molecular formula C9H7ClN2O B15046283 6-Chloro-1-methylquinazolin-4(1H)-one

6-Chloro-1-methylquinazolin-4(1H)-one

Cat. No.: B15046283
M. Wt: 194.62 g/mol
InChI Key: ZCEPIHDVSUZORB-UHFFFAOYSA-N
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Description

6-Chloro-1-methylquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 6th position and a methyl group at the 1st position in the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloroanthranilic acid with formamide, followed by cyclization to form the quinazolinone ring. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A parent compound with broad applications, including antimalarial and antitumor activities.

    6-Chloroquinazolin-4(1H)-one: Similar to 6-Chloro-1-methylquinazolin-4(1H)-one but lacks the methyl group at the 1st position.

    1-Methylquinazolin-4(1H)-one: Similar but lacks the chlorine atom at the 6th position.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the methyl group, which impart distinct chemical properties and biological activities. This combination of substituents can enhance its reactivity and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-1-methylquinazolin-4-one

InChI

InChI=1S/C9H7ClN2O/c1-12-5-11-9(13)7-4-6(10)2-3-8(7)12/h2-5H,1H3

InChI Key

ZCEPIHDVSUZORB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=O)C2=C1C=CC(=C2)Cl

Origin of Product

United States

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